molecular formula C10H12ClN B2761948 6-Chloro-3,3-dimethylindoline CAS No. 1368462-49-0

6-Chloro-3,3-dimethylindoline

Cat. No.: B2761948
CAS No.: 1368462-49-0
M. Wt: 181.66
InChI Key: PGGRMKBMBZUJIS-UHFFFAOYSA-N
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Description

6-Chloro-3,3-dimethylindoline is a chemical compound with the molecular formula C16H20ClN and an average molecular mass of 261.793 g/mol . It belongs to the class of indoline derivatives, which are privileged scaffolds in medicinal chemistry and drug discovery. Research into similar 3,3-dimethylindoline compounds has demonstrated their significant value as core structures in the development of potent enzyme inhibitors . For instance, closely related N-acyl indoline analogs have been identified as effective non-covalent inhibitors of the serine hydrolase Notum, which plays a key role in regulating Wnt signaling pathways . Inhibition of Notum has potential therapeutic applications for diseases associated with decreased Wnt signaling, such as osteoporosis and colorectal cancer . The structural features of the indoline core, including its rigid bicyclic system, make it a versatile intermediate for synthetic chemistry. It can be utilized in various catalytic reactions, such as palladium-catalyzed intramolecular reductive cyclizations, to construct complex molecular architectures . As a building block, this compound offers researchers a handle for further functionalization, particularly through cross-coupling reactions leveraging the reactive chloro substituent. This product is intended for research and development purposes in a laboratory setting only. It is not approved for use in humans, animals, or as a food additive. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material adhering to all applicable health and safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3,3-dimethyl-1,2-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGRMKBMBZUJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368462-49-0
Record name 6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole
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Reactivity and Functionalization of 6 Chloro 3,3 Dimethylindoline and Its Analogs

Functionalization of the Indoline (B122111) Ring System

The benzene (B151609) ring of the indoline core is susceptible to functionalization, although the reactivity and regioselectivity are influenced by the existing substituents. The secondary amine and the alkyl groups are generally considered activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing for electrophilic substitution.

C-H Functionalization Strategies (e.g., C5, C6)

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modify complex molecules. For indoline scaffolds, transition-metal-catalyzed C-H activation has been a key strategy. While specific studies on 6-chloro-3,3-dimethylindoline are limited, research on related indoline derivatives provides insights into potential functionalization at the C5 and C6 positions.

The selective functionalization of the six-membered ring of 6,5-fused heterocyclic systems, such as indoline, can be challenging due to the higher intrinsic reactivity of the five-membered ring. nih.gov However, the use of directing groups or specific catalysts can overcome this challenge. For instance, palladium-catalyzed C-H olefination of N-acetylindoline has been shown to selectively occur at the C5 position. This suggests that a similar strategy could be applicable to this compound, likely favoring functionalization at the C5 position due to steric hindrance from the adjacent chloro group at C6.

Functionalization at the C6 position, which bears the chloro substituent in the target molecule, would likely proceed via different mechanisms, such as cross-coupling reactions, rather than direct C-H activation. However, C-H activation at other positions, such as C4 and C7, has been documented for various indoline derivatives, often guided by a directing group on the nitrogen atom. researchgate.net

Regioselective Functionalization of this compound Derivatives

Achieving regioselectivity in the functionalization of substituted indolines is crucial for the synthesis of specific isomers. The directing effects of the substituents on the this compound ring play a significant role in determining the position of substitution.

In electrophilic aromatic substitution reactions, the interplay between the activating effect of the amino group and the deactivating effect of the chloro group, along with steric hindrance from the gem-dimethyl groups, will dictate the regiochemical outcome. The amino group strongly directs electrophiles to the ortho and para positions (C5 and C7). The chloro group also directs to its ortho and para positions (C5 and C7). Therefore, electrophilic substitution is most likely to occur at the C5 or C7 positions. The steric bulk of the 3,3-dimethyl groups may influence the preference between these two sites.

For metal-catalyzed reactions, such as C-H activation, the regioselectivity is often controlled by the catalyst and any directing groups present. In the absence of a strong directing group on the nitrogen, the inherent electronic properties of the ring would favor functionalization at the more electron-rich positions.

Electrophilic and Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on the benzene ring of this compound is less common and typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orgyoutube.comyoutube.comyoutube.com The chloro atom at the C6 position is a potential leaving group. However, without additional strong electron-withdrawing groups on the ring, forcing conditions such as high temperatures and pressures, or the use of very strong nucleophiles, would be necessary to effect substitution. youtube.com

Derivatization at the Nitrogen Atom (N-Functionalization)

The secondary amine nitrogen in the indoline ring is a nucleophilic center and readily undergoes a variety of functionalization reactions.

N-Alkylation Reactions

N-alkylation of the indoline nitrogen is a common transformation that can be achieved using various alkylating agents. Standard methods involve the reaction of the indoline with alkyl halides in the presence of a base. The choice of base and solvent can influence the reaction efficiency. Studies on related heterocyclic systems, such as 1,3-diazaoxindoles, have demonstrated successful N-alkylation using alkyl halides in the presence of a base like sodium hydroxide (B78521) in a polar aprotic solvent like DMF. mdpi.com

ReactantAlkylating AgentBaseSolventProduct
This compoundAlkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃, NaH)Solvent (e.g., DMF, CH₃CN)N-Alkyl-6-chloro-3,3-dimethylindoline

This is a representative table based on general N-alkylation procedures for secondary amines.

Amidation and Acylation Reactions

The nitrogen atom of this compound can be acylated to form the corresponding N-acyl derivative. This is typically achieved by reacting the indoline with an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. Similarly, N-amidation can be carried out, for example, through palladium-catalyzed coupling with primary amides.

ReactantAcylating/Amidating AgentConditionsProduct
This compoundAcyl Chloride (e.g., Acetyl chloride)Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)N-Acyl-6-chloro-3,3-dimethylindoline
This compoundAcid Anhydride (e.g., Acetic anhydride)Heat or catalystN-Acyl-6-chloro-3,3-dimethylindoline

This is a representative table based on general N-acylation procedures for secondary amines.

Transformations Involving the Chlorine Substituent

The chlorine atom on the benzene ring portion of the indoline scaffold is a key site for functionalization, primarily through its electronic influence on the ring and its ability to participate in metal-catalyzed coupling reactions.

Halogen-Directed Reactivity

The chlorine atom significantly influences the electronic properties of the indoline ring. Due to its high electronegativity, chlorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution compared to unsubstituted indoline. youtube.comvedantu.com This deactivation means that reactions like nitration or Friedel-Crafts alkylation would require harsher conditions.

However, chlorine also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). quora.comquora.com This resonance effect preferentially increases electron density at the positions ortho and para to the chlorine atom. In the case of this compound, the ortho positions are C5 and C7. Consequently, while the ring is generally deactivated, any electrophilic substitution that does occur is directed primarily to these positions. youtube.comvedantu.com

Another important aspect of halogen-directed reactivity is directed ortho-metalation (DoM). In this type of reaction, a strong base like an alkyllithium reagent can selectively remove a proton from a position adjacent to the halogen. For this compound, this could potentially lead to lithiation at the C5 or C7 position, creating a nucleophilic center that can then react with various electrophiles. The secondary amine (N-H) of the indoline would likely need to be protected with a suitable group before metalation to prevent competitive deprotonation at the nitrogen.

Potential for Cross-Coupling Reactions (e.g., Suzuki, Heck)

The chlorine substituent at the C6 position serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design have made their use increasingly common. libretexts.org

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This would replace the chlorine atom with a new aryl, heteroaryl, or vinyl group. The successful Suzuki-Miyaura coupling of other chloro-heterocycles, such as 6-chloropurines, demonstrates the viability of this transformation on similar scaffolds. scispace.com The choice of a suitable palladium catalyst, often incorporating bulky, electron-rich phosphine (B1218219) ligands, is crucial for achieving good yields with aryl chlorides. libretexts.org

Heck Reaction: The Heck reaction could be used to couple this compound with an alkene to form a new substituted alkene at the C6 position. organic-chemistry.org This reaction also requires a palladium catalyst and a base. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by insertion of the alkene and subsequent elimination to yield the product. researchgate.net

The table below outlines the potential reactants and expected products for these cross-coupling reactions.

ReactionReactant 1Reactant 2Catalyst System (Typical)Expected Product at C6
Suzuki-MiyauraThis compoundArylboronic Acid (Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl group (Ar)
HeckThis compoundAlkene (e.g., Styrene)Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted Alkene

Reactions at the Dimethyl Substituents and Adjacent Positions

The gem-dimethyl group at the C3 position is generally robust and chemically inert. nih.gov However, the adjacent C2 methylene (B1212753) position is a site for potential functionalization.

Functional Group Interconversions

The most significant reaction at a position adjacent to the gem-dimethyl group is the oxidation of the C2 methylene group. This transformation converts the indoline core into an oxindole (B195798) (indolin-2-one). Studies on related C2,C3-dialkyl-substituted indoles have shown that selective C-H oxidation at the C2 position can be achieved under mild conditions using copper catalysis. nih.gov Applying this methodology to this compound would be expected to yield 6-chloro-3,3-dimethyloxindole. This oxindole is a valuable intermediate for further synthetic modifications.

Spiro-Annulation Reactions

The 6-chloro-3,3-dimethyloxindole, formed via oxidation of the indoline, is an excellent precursor for spiro-annulation reactions. In these reactions, the C3 carbonyl group of the oxindole acts as an electrophile. Condensation reactions with various bifunctional reagents can lead to the formation of complex spirocyclic systems, where the C3 carbon of the oxindole becomes the spiro center.

For instance, the reaction of a substituted isatin (B1672199) (an oxidized indole (B1671886) derivative) with a suitable partner can generate diverse spiro-heterocycles. nih.govnih.gov Following this logic, 6-chloro-3,3-dimethyloxindole could be reacted with various nucleophiles in condensation or cycloaddition reactions to build novel spiro[indoline-3,X'] frameworks. The presence of the gem-dimethyl group at C3 ensures that the spiro center is a quaternary carbon.

Advanced Bond Formation Reactions

The this compound scaffold can be incorporated into more complex molecular architectures through advanced bond-forming strategies such as multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. nih.gov

Given its structure, this compound could potentially serve as a building block in MCRs. For example, the secondary amine could act as a nucleophilic component in reactions like the Ugi or Mannich reaction. The aromatic ring could participate in MCRs that involve an electrophilic aromatic substitution step. The development of an MCR involving this specific indoline derivative would provide a highly efficient route to novel and structurally diverse indole-fused heterocyclic systems. rsc.org

C-P Coupling Reactions

The formation of carbon-phosphorus (C-P) bonds is a fundamental transformation for accessing organophosphorus compounds, which have widespread applications as ligands in catalysis, as bioactive molecules, and in materials science. For halo(het)arenes, palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for C-P bond formation.

While direct C-P coupling on this compound itself is not extensively documented in dedicated studies, the reactivity of analogous chloro-substituted heterocycles provides a strong precedent. Research has demonstrated the efficacy of palladium-catalyzed C-P bond formation between various (het)aryl halides and secondary phosphine oxides (SPOs). organic-chemistry.org This methodology is applicable to a broad range of substrates, including those with varied electronic and steric properties. organic-chemistry.org

For a substrate like this compound, a potential reaction scheme would involve coupling with a secondary phosphine oxide, such as diphenylphosphine (B32561) oxide, in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for achieving high efficiency. Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or 1,1'-bis(diisopropylphosphino)ferrocene (dippf) have proven effective in these transformations. organic-chemistry.org The reaction typically requires a base to facilitate the deprotonation of the SPO.

Table 1: Representative Conditions for Palladium-Catalyzed C-P Coupling of (Het)Aryl Chlorides

Catalyst / LigandBaseSolventTemperatureTypical Yields
Pd(OAc)₂ / dppfCs₂CO₃Dioxane100-120 °CModerate to Excellent
Pd(OAc)₂ / dippfK₂CO₃Toluene110 °CGood to Excellent

Data derived from analogous systems described in the literature. organic-chemistry.org

An alternative approach to forming C-P bonds at the indole nucleus involves a directed lithiation followed by electrophilic trapping. For instance, N-protected indoles can be selectively deprotonated at the C-2 position, and the resulting organolithium species can be quenched with a chlorophosphine to yield 2-indolylphosphines. scholaris.ca This strategy offers a different regiochemical outcome compared to the cross-coupling of the aryl halide at the C-6 position.

Decarboxylative Allylation and Benzylation

Decarboxylative coupling reactions have emerged as powerful carbon-carbon bond-forming strategies, utilizing carboxylic acids or their derivatives as stable and readily available starting materials, releasing CO₂ as the only byproduct. Palladium catalysis has been particularly successful in mediating such transformations, including the allylation and benzylation of nucleophiles.

A highly relevant study demonstrates the palladium-catalyzed decarboxylative C3-benzylation of N-Cbz (carboxybenzyl) protected indoles. This methodology was successfully applied to a close analog of this compound, namely N-Cbz-6-chloro-tetrahydrocarbazole. nih.gov Tetrahydrocarbazole shares the core indoline structure. The reaction proceeds by the palladium-catalyzed decarboxylation of the N-Cbz group, which concurrently generates an indolyl anion and a π-benzyl-palladium intermediate, leading to the formation of a C3-benzylated indolenine product with a quaternary carbon center.

The benzylation of N-Cbz-6-chloro-tetrahydrocarbazole proceeded in nearly quantitative yield, highlighting the robustness of the method and its tolerance for electron-withdrawing substituents like chlorine on the indoline ring. nih.gov The reaction generally requires more forcing conditions, such as higher temperatures (75-80 °C), compared to analogous allylation reactions. nih.gov

Table 2: Palladium-Catalyzed Decarboxylative C3-Benzylation of N-Cbz Indoline Analogs

SubstratePalladium SourceLigandTemperatureYield
N-Cbz-2,3-dimethylindole[Pd(C₃H₅)cod]BF₄P(2-furyl)₃75-80 °C~99%
N-Cbz-tetrahydrocarbazole[Pd(C₃H₅)cod]BF₄P(2-furyl)₃75-80 °C~99%
N-Cbz-6-chloro-tetrahydrocarbazole[Pd(C₃H₅)cod]BF₄P(2-furyl)₃75-80 °C~99%

Data sourced from literature findings. nih.gov

This transformation is significant as it provides a direct route to functionalized indolenines bearing a quaternary stereocenter at the C-3 position, a common structural motif in various natural products and biologically active compounds.

Reactions with Carbonyl Compounds and Heteroatom Nucleophiles

The indoline nucleus can react with various electrophiles and nucleophiles, allowing for extensive functionalization. The carbon atom of a carbonyl group is electrophilic and is a prime target for attack by electron-rich nucleophiles. libretexts.org Conversely, the indoline ring, particularly when activated, can act as a nucleophile.

Reactions with Carbonyl Compounds:

The reaction of indoles and indolines with aldehydes and ketones is a common method for synthesizing bis(indolyl)methanes and related structures. These reactions are typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon. youtube.com In the context of this compound, the C-7 position is the most likely site for electrophilic aromatic substitution, assuming the nitrogen is protected.

More advanced methodologies involve the direct acylation of the indole ring. For example, a recently developed method utilizes a combination of photocatalysis and palladium catalysis for the 3-acylation of indole derivatives with aldehydes. rsc.org Another approach is the photocatalytic dearomative hydroacylation of electron-deficient indoles, which installs an acyl group at the C-2 position of the indoline core. researchgate.net These methods highlight modern approaches to forming C-C bonds with carbonyl compounds under mild conditions.

Reactions with Heteroatom Nucleophiles:

The indoline ring can also be rendered electrophilic to enable reactions with heteroatom nucleophiles. The generation of highly reactive "indolyne" intermediates from haloindoles provides a powerful tool for the synthesis of substituted indoles via nucleophilic attack. nih.gov This "umpolung" of the typical nucleophilic reactivity of the indole ring allows for the introduction of various functionalities. nih.gov

Furthermore, dearomative nucleophilic addition to N-Boc protected indoles has been achieved using photoredox catalysis. mdpi.com This method allows for the addition of hydroxide, alkoxide, and cyanide nucleophiles to the C-2 position of the indole ring, furnishing 2-substituted indolines. mdpi.com Such transformations demonstrate the versatility of the indoline core in reacting with a diverse range of both carbon and heteroatom nucleophiles to generate complex and valuable molecular architectures.

Mechanistic Investigations and Theoretical Studies on 6 Chloro 3,3 Dimethylindoline Transformations

Elucidation of Reaction Mechanisms

The functionalization of the indoline (B122111) core can proceed through a variety of mechanistic pathways. While specific studies on 6-chloro-3,3-dimethylindoline are limited, research on analogous structures allows for the postulation of several key mechanisms that are likely to be relevant.

Radical Pathways in Indoline Synthesis and Functionalization

Radical reactions offer a powerful method for the formation and functionalization of the indoline skeleton. These pathways often involve the generation of highly reactive radical intermediates that can participate in a range of bond-forming events. While direct evidence for radical pathways involving this compound is scarce, the broader field of indole (B1671886) chemistry suggests that such mechanisms are plausible. For instance, radical-based C-H functionalization and cyclization reactions are well-established for creating substituted indolines. The presence of the chloro and dimethyl groups on the this compound structure would be expected to influence the stability and reactivity of any radical intermediates formed.

Ionic and Concerted Processes

Ionic and concerted reactions represent another major class of transformations for indoline derivatives. Electrophilic aromatic substitution is a common reaction for the benzene (B151609) ring of the indoline system. The chlorine atom at the 6-position, being an ortho-, para-director, along with the activating effect of the nitrogen atom, would influence the regioselectivity of such substitutions. Nucleophilic substitution or addition reactions at other positions of the indoline ring are also conceivable, depending on the specific reagents and reaction conditions. Concerted pericyclic reactions, such as cycloadditions, could also play a role in the synthesis and functionalization of more complex structures derived from this compound.

Role of Single Electron Transfer (SET) in Indoline Chemistry

Single Electron Transfer (SET) processes are increasingly recognized as key steps in many organic reactions. In the context of indoline chemistry, SET can initiate radical ion formation, leading to subsequent bond-forming or bond-breaking events. SET catalysis can enable transformations that are not accessible through traditional two-electron pathways. While specific examples involving this compound are not readily found, the electron-rich nature of the indoline nitrogen could facilitate SET to a suitable acceptor, or the aromatic ring could undergo SET reduction or oxidation under appropriate conditions. Such processes could be instrumental in initiating polymerization or other functionalization reactions.

Computational Chemistry and Electronic Structure Analysis

In the absence of extensive experimental data, computational chemistry serves as an invaluable tool for predicting the behavior of this compound and understanding its electronic properties.

Investigation of Transition States and Intermediates

Density Functional Theory (DFT) and other computational methods can be employed to model the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, products, transition states, and intermediates, the feasibility of different reaction pathways can be assessed. These calculations can provide detailed geometric and electronic information about transient species that are often difficult or impossible to observe experimentally. For example, the structure of transition states in potential electrophilic substitution or radical addition reactions could be elucidated, providing insights into the factors controlling the reaction rate and selectivity.

Prediction of Reactivity and Regioselectivity

Computational models can predict various molecular properties that correlate with reactivity. For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack. Analysis of the molecular electrostatic potential (MEP) can also highlight regions of the molecule that are electron-rich or electron-poor, guiding predictions of intermolecular interactions. For electrophilic aromatic substitution on the benzene ring of this compound, computational methods can be used to predict the relative stability of the sigma-complex intermediates for substitution at different positions, thereby predicting the regiochemical outcome. Such predictive power is crucial for the rational design of synthetic routes to novel derivatives of this compound.

Studies on Stereochemical Control and Enantioselectivity

The construction of chiral centers, particularly quaternary stereocenters, is a significant challenge in synthetic organic chemistry. For molecules like this compound, where the C3 position is a quaternary carbon, the focus of stereochemical control lies in the enantioselective synthesis of the indoline core itself, rather than subsequent transformations at this already substituted center.

While specific literature on the asymmetric synthesis of this compound is not extensively available, the principles of chiral catalysis in the synthesis of structurally related indolines with C3-quaternary stereocenters offer valuable insights. The primary challenge is the creation of the sterically hindered C3-quaternary center in an enantioselective manner.

Researchers have explored various strategies for the asymmetric synthesis of oxindoles and indolines bearing C3-quaternary stereocenters. One notable approach involves the use of chiral Lewis base catalysis . For instance, an asymmetric allylic alkylation of Morita-Baylis-Hillman carbonates derived from isatins has been investigated as an electrophilic pathway to access oxindoles with C3-quaternary stereocenters. nih.govacs.org This method has demonstrated excellent diastereoselectivity and high enantioselectivity in the functionalization of nucleophiles, leading to products with vicinal quaternary and tertiary chiral carbon centers. nih.govacs.org

Another promising avenue is the use of chiral phase-transfer catalysis . The catalytic asymmetric synthesis of 3,3'-diaryloxindoles, which are triarylmethanes with a chiral all-carbon quaternary center, has been achieved through a phase-transfer-catalyzed SNAr reaction. researchgate.net In these reactions, a chiral bifunctional quaternary phosphonium (B103445) bromide catalyst was instrumental in achieving high enantioselectivity. researchgate.net The presence of a urea (B33335) moiety in the chiral phase-transfer catalyst was found to be crucial for obtaining high enantioselectivity. researchgate.net

Furthermore, the dearomatization of indoles presents a powerful strategy for the synthesis of 3,3'-disubstituted indolenine intermediates, which can be precursors to 3,3-disubstituted indolines. The use of chiral Lewis acid catalysts in the alkylation of 2,3-disubstituted indoles with trichloroacetimidates has been proposed as a potential method to access enantioenriched indolenine products. nih.govnih.gov This approach offers an alternative to methods that rely on strong bases or transition metal catalysts. nih.govnih.gov

The following table summarizes some chiral catalyst systems that have been applied to the synthesis of molecules with structural similarity to this compound.

Catalyst TypeReactionSubstrate ClassKey Features
Chiral Lewis BaseAsymmetric Allylic AlkylationIsatin-derived CarbonatesProvides access to oxindoles with C3-quaternary stereocenters with high diastereo- and enantioselectivity. nih.govacs.org
Chiral Phase-Transfer CatalystSNAr Reaction3-AryloxindolesEnables the synthesis of chiral 3,3'-diaryloxindoles with a bifunctional quaternary phosphonium bromide catalyst. researchgate.net
Chiral Lewis Acid (Proposed)Friedel-Crafts Alkylation2,3-Disubstituted IndolesPotential for enantioselective synthesis of 3,3'-disubstituted indolenines from trichloroacetimidate (B1259523) electrophiles. nih.govnih.gov
Chiral Brønsted AcidTransfer HydrogenationIndole DerivativesEfficient for the synthesis of optically active indolines with high enantioselectivities using a Hantzsch dihydropyridine (B1217469) as the hydrogen source. organic-chemistry.org

These examples highlight the potential for developing a dedicated chiral catalytic system for the asymmetric synthesis of this compound, likely involving a dearomatization strategy of a corresponding indole precursor.

The concepts of retention and inversion of configuration are fundamental in stereochemistry, typically discussed in the context of nucleophilic substitution reactions at a stereocenter. For a molecule like this compound, the C3 position is a prochiral center, and once a chiral quaternary stereocenter is established through asymmetric synthesis, its configuration is generally stable under standard reaction conditions.

Transformations involving this compound would primarily occur at other positions of the molecule, such as the aromatic ring or the nitrogen atom, without directly affecting the stereochemistry at the C3 position. Therefore, a direct discussion of retention and inversion at the C3 position is not applicable in the same way it would be for a molecule with a leaving group at a chiral center.

However, the principles of stereochemical control are crucial during the synthesis of the indoline ring itself. For instance, in a hypothetical asymmetric synthesis of a 3-substituted-3-methylindoline derivative, the final bond-forming step that creates the quaternary center would determine the absolute configuration. The stereochemical outcome (retention or inversion) would depend on the mechanism of the reaction and the nature of the chiral catalyst or auxiliary employed.

In the broader context of indoline chemistry, enzymatic reactions have been shown to proceed with high stereospecificity. For example, the prenyltransferase AnaPT can catalyze the conversion of tryptophan-containing cyclic dipeptides to reversely C3-prenylated indoline derivatives with a specific absolute configuration. rsc.org This highlights the potential of biocatalysis in controlling the stereochemistry of complex indoline structures.

Should a derivative of this compound be synthesized with a chiral substituent at one of the methyl groups, creating a new stereocenter, then subsequent reactions at that center could proceed with either retention or inversion of configuration, following the established principles of stereochemistry.

Based on a comprehensive search of available information, it is not possible to generate an article on “this compound” that adheres to the specific and detailed outline provided. The search results indicate that while this compound is a known chemical and commercially available, there is a significant lack of published research literature detailing its specific applications in the requested areas.

Therefore, any attempt to generate content for the following sections and subsections would not be based on factual, verifiable scientific findings for this specific compound:

Applications of 6 Chloro 3,3 Dimethylindoline and Its Derivatives in Advanced Organic Synthesis

Role in Materials Chemistry Research

Without specific research findings on 6-Chloro-3,3-dimethylindoline, creating an article that is both scientifically accurate and strictly aligned with the requested outline is not feasible.

Potential in Dye and Colorant Precursors

While specific research on the direct application of this compound in the synthesis of dyes and colorants is not extensively documented in publicly available literature, the broader class of indoline (B122111) derivatives, particularly those containing the 3,3-dimethylindoline (B1314585) scaffold, serves as a crucial building block in the creation of various functional dyes. The indoline core's electron-donating nature makes it a valuable component in the design of chromophores.

One of the most significant applications of indoline derivatives is in the synthesis of photochromic compounds, particularly spiropyrans. mdpi.comepa.gov Spiropyrans are a class of organic molecules that exhibit photochromism, the reversible transformation between two isomers with different absorption spectra upon exposure to light. This property makes them suitable for applications such as smart windows, optical data storage, and photo-switchable devices.

The synthesis of these photochromic molecules often involves the condensation of a substituted salicylaldehyde (B1680747) with a Fischer's base, which is a 2-methyleneindoline derivative. mdpi.com The 3,3-dimethylindoline moiety forms the indoline part of the spiropyran structure. The substituents on the indoline ring, such as the chloro group in this compound, can be used to tune the photochromic properties of the resulting dye, including its absorption wavelength, color-changing speed, and fatigue resistance. For instance, the synthesis of photochromic monomers has been demonstrated using 1-(2-methacryloxyethyl)-3,3-dimethyl-2-[2H]-spirobenzopyran indoline. nih.gov

Another important class of dyes derived from indoline precursors are merocyanine (B1260669) dyes. hahnlab.comresearchgate.net These dyes are characterized by a donor-acceptor structure and are known for their applications in photographic sensitizers and as fluorescent probes in biological imaging. hahnlab.comresearchgate.net The indoline nucleus can act as the electron-donating part of the merocyanine chromophore.

The general synthetic route to these dyes often involves the reaction of an indoline-based heterocyclic salt with a molecule containing an active methylene (B1212753) group. The specific substituents on the indoline ring can influence the spectral properties of the resulting merocyanine dye.

The table below summarizes the types of dyes that can be synthesized from indoline derivatives and the potential role of the this compound core.

Dye ClassGeneral StructureRole of Indoline MoietyPotential Influence of this compound
Spiropyrans Spiro[indoline-2,2'-benzopyran]Forms the core indoline part of the spiro structureThe chloro group at the 6-position can affect the electronic properties and stability of the photochromic isomers.
Merocyanines Donor-(CH=CH)n-AcceptorActs as the electron-donating terminus of the polymethine chainThe chloro substituent can modify the electron-donating strength of the indoline nucleus, thereby tuning the absorption and fluorescence properties of the dye.
Spiro[indoline-3,3'-pyrrolizines] Fused heterocyclic systemCore structural component formed via cycloaddition reactionsThe chloro and dimethyl groups can influence the stereochemistry and reactivity of the cycloaddition process, as well as the properties of the final spiro compound. nih.gov

Applications in Advanced Functional Materials

The utility of indoline-based compounds extends beyond traditional dyes to the development of advanced functional materials. The inherent electronic and structural properties of the indoline scaffold make it an attractive component for creating materials with tailored optical, electronic, and responsive behaviors.

Photochromic Materials:

As discussed in the previous section, indoline derivatives are key precursors to photochromic spiropyrans. mdpi.comepa.gov These molecules can be incorporated into polymer matrices to create photochromic materials. epa.gov For example, spiropyran monomers derived from 3,3-dimethylindoline can be polymerized to yield polymers that change color upon irradiation with UV light and revert to their original color in the dark or upon exposure to visible light. epa.gov These materials have potential applications in ophthalmic lenses, smart textiles, and light-activated sensors.

Functional Polymers:

Indole-based functional polymers with well-defined structures have been synthesized, demonstrating the versatility of the indole (B1671886) and indoline core in polymer chemistry. rsc.orgresearchgate.net These polymers can exhibit interesting properties such as high thermal stability and fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.orgresearchgate.net While direct polymerization of this compound may not be straightforward, its derivatives could be functionalized with polymerizable groups to be incorporated into polymer chains. The presence of the chloro and dimethyl groups on the indoline ring could impart specific solubility and morphological characteristics to the resulting polymers.

The table below outlines potential applications of functional materials derived from indoline-based compounds.

Material TypeKey Indoline-based ComponentFunctional PropertyPotential Application
Photochromic Polymers Spiropyran monomers with a 3,3-dimethylindoline coreReversible color change upon light exposureSmart windows, photo-switchable devices, security inks
Fluorescent Polymers Polymers with indole or indoline moieties in the backbone or as side chainsSolid-state fluorescenceOrganic Light-Emitting Diodes (OLEDs), chemical sensors
Spiro-heterocyclic Materials Spiro[indoline-3,3'-pyrrolizine] and related structuresComplex three-dimensional architecture, potential for specific molecular recognitionChiral separation, catalysis, molecular sensing

It is important to note that while the fundamental chemistry of indoline derivatives suggests the potential for this compound to be a valuable precursor in these applications, further research is needed to fully explore and realize its specific contributions to the field of advanced organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-3,3-dimethylindoline, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted indole precursors. For example, a two-step process involves (1) condensation of chlorinated intermediates with dimethyl groups under acidic conditions and (2) catalytic hydrogenation to stabilize the indoline backbone. Reaction efficiency can be improved by optimizing solvent polarity (e.g., ethanol or THF) and monitoring progress via TLC . Yield optimization may require temperature control (e.g., 60–80°C) and inert atmosphere conditions to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indoline scaffold and substituent positions. Chlorine’s electron-withdrawing effect causes distinct deshielding in aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight (C₉H₁₀ClN₂O, 196.634 g/mol), while IR spectroscopy identifies functional groups like the carbonyl in related derivatives . Purity assessment via HPLC (≥95%) is recommended for biological applications .

Q. How does the steric effect of the 3,3-dimethyl group influence the compound’s reactivity?

  • Methodological Answer : The dimethyl groups at the 3-position induce steric hindrance, reducing nucleophilic attack at adjacent positions. This stabilizes the indoline ring against ring-opening reactions but may limit regioselectivity in further functionalization. Computational modeling (e.g., density functional theory) can predict steric and electronic effects on reaction pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities, solvent effects, or assay conditions. Validate findings by:

  • Reproducing assays under standardized protocols (e.g., IC₅₀ measurements with triplicate runs).
  • Cross-referencing with structural analogs (e.g., 6-fluoro or 6-bromo derivatives) to isolate electronic vs. steric contributions .
  • Performing dose-response studies to rule off-target effects .

Q. How can computational chemistry guide the design of this compound-based inhibitors for BACE-1?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to BACE-1’s active site. Key interactions include:

  • Chlorine’s hydrophobic interaction with Val332.
  • Dimethyl groups stabilizing the ligand conformation via van der Waals forces.
  • Scaffold modifications (e.g., adding pyrazole rings) to enhance selectivity, as seen in co-crystallized inhibitors (PDB ID: 3TPP) .

Q. What experimental approaches validate the environmental stability of this compound in aqueous systems?

  • Methodological Answer : Assess stability via:

  • Accelerated degradation studies under varying pH (2–12) and UV exposure.
  • LC-MS/MS to identify breakdown products (e.g., hydrolyzed indole derivatives).
  • Ecotoxicity assays using Daphnia magna or algae to evaluate environmental impact .

Data Analysis and Interpretation

Q. How should researchers address inconsistent NMR data for this compound in different solvents?

  • Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) arise from hydrogen bonding or polarity effects. Mitigate inconsistencies by:

  • Reporting solvent and temperature in metadata.
  • Using deuterated solvents for baseline correction.
  • Referencing tetramethylsilane (TMS) or internal standards (e.g., CHD₂CN) .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in cellular assays involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for inter-group comparisons and Grubbs’ test to exclude outliers. For high-throughput data, machine learning models (e.g., random forests) can identify structure-activity trends .

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